2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

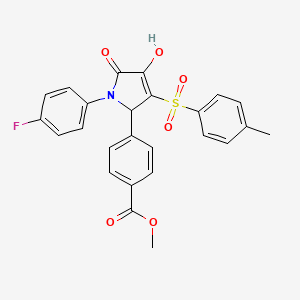

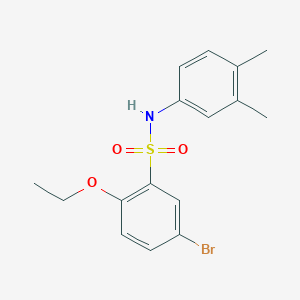

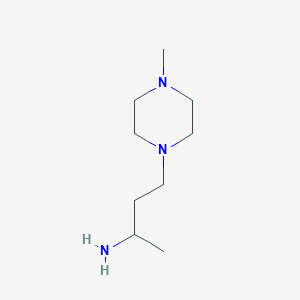

“2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride” is a chemical compound with the CAS Number: 2470438-49-2 . It has a molecular weight of 199.7 and is typically stored at room temperature . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride” is 1S/C6H13NO2S.ClH/c1-10(8,9)6(4-7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H . This code represents the molecular structure of the compound .Physical And Chemical Properties Analysis

The compound is a powder in its physical form . The compound is stored at room temperature .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Cyclopropyl groups are critical in medicinal chemistry, providing key design elements in drug compounds due to their unique structural and electronic properties. A study by Chawner et al. (2017) highlighted the use of cyclopropane-containing compounds in the design of lead-like compounds, fragments, and building blocks for drug discovery. The study utilized a cobalt-catalyzed cyclopropanation to produce scaffolds on a multigram scale, followed by divergent derivatization to generate a library of compounds. These compounds were then analyzed for their lead-likeness and molecular properties, demonstrating the utility of cyclopropane derivatives in generating novel drug candidates (Chawner, Cases-Thomas, & Bull, 2017).

Additionally, Miura et al. (2016) reported on the asymmetric synthesis of cyclopropylmethanamines via rhodium(II)-catalyzed cyclopropanation. This process yielded compounds with a quaternary stereocenter, demonstrating the potential for creating highly selective and potent pharmaceutical agents using cyclopropyl groups (Miura, Nakamuro, Nikishima, & Murakami, 2016).

Biochemical and Environmental Applications

S-adenosylmethionine (SAM) is a critical biological molecule involved in a variety of biochemical processes, including the donation of methylene groups for the synthesis of cyclopropyl fatty acids. Fontecave et al. (2004) explored the multifaceted roles of SAM, highlighting its involvement in the synthesis of cyclopropyl derivatives and other critical biological molecules, thereby underlining the importance of cyclopropyl groups in both synthetic and natural biochemical pathways (Fontecave, Atta, & Mulliez, 2004).

Miao et al. (2016) discussed the tunable hydrosulfonylation of cyclopropylideneprop-2-en-1-ones, showcasing the chemical versatility of cyclopropyl-containing compounds in synthesizing diverse chemical structures. This study provides insight into the use of cyclopropyl groups in developing novel compounds with potential environmental and industrial applications (Miao, Luo, Xu, Chen, Xu, & Ren, 2016).

Safety and Hazards

properties

IUPAC Name |

2-cyclopropyl-2-methylsulfonylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6(4-7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQCRNKDDCXQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-methylsulfonylethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2823986.png)

![N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2823995.png)

![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)